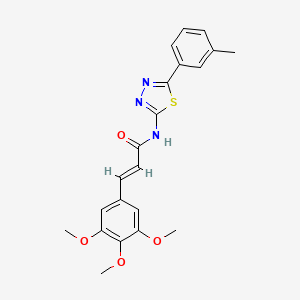

(E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Vue d'ensemble

Description

(E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is an organic compound that belongs to the class of thiadiazoles and acrylamides. This compound is characterized by its unique structure, which includes a thiadiazole ring, a tolyl group, and a trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the Tolyl Group: The m-tolyl group is introduced via a substitution reaction, often using a halogenated toluene derivative.

Formation of the Acrylamide Moiety: The acrylamide moiety is formed by reacting the thiadiazole derivative with an appropriate acrylamide precursor, such as 3-(3,4,5-trimethoxyphenyl)acrylic acid, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Applications De Recherche Scientifique

(E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which (E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide: Similar structure but with a phenyl group instead of a tolyl group.

(E)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.

Uniqueness

(E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is unique due to the specific positioning of the m-tolyl group, which may influence its chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

The compound (E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is part of a class of thiadiazole derivatives known for their diverse biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of thiadiazole derivatives often involves multi-step organic reactions. For the specific compound , it is synthesized through the reaction of 5-(m-tolyl)-1,3,4-thiadiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride . This reaction typically requires a controlled environment to ensure high yield and purity. The resulting product is characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.

Anticancer Activity

A significant aspect of the biological activity of thiadiazole derivatives is their anticancer properties. Research has shown that compounds similar to This compound exhibit potent cytotoxic effects against various cancer cell lines.

- Case Study 1: A study demonstrated that related thiadiazole compounds had IC50 values ranging from 0.04 to 23.6 µM against breast cancer (MCF-7) and prostate cancer (PC3) cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.04 | Apoptosis induction |

| Compound B | PC3 | 1.7 | Cell cycle arrest |

Antiviral Activity

Thiadiazole derivatives have also been evaluated for their antiviral properties. A study involving acrylamide derivatives containing thiadiazole showed significant inhibition of Hepatitis B virus (HBV) replication.

- Case Study 2: Compounds exhibited IC50 values lower than that of lamivudine, a standard antiviral drug, indicating their potential as therapeutic agents against HBV .

| Compound | Target Virus | IC50 (µg/mL) |

|---|---|---|

| Compound 9b | HBV | 10.4 |

| Compound 9c | HBV | 3.59 |

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can often be correlated with their chemical structure. Modifications in substituents on the thiadiazole ring or the attached aromatic groups can significantly enhance or reduce activity.

- Key Findings:

- The presence of electron-donating groups (such as methoxy groups) tends to increase anticancer activity.

- The position and nature of substituents on the aromatic rings are critical; for instance, m-tolyl substitutions have shown enhanced lipophilicity and improved cell membrane permeability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions : Acrylamide formation via condensation of thiadiazole amines with activated carboxylic acid derivatives (e.g., chloroacetyl chloride) under reflux conditions in solvents like dimethylformamide (DMF) or ethanol .

- Substituent introduction : The m-tolyl and 3,4,5-trimethoxyphenyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts and inert atmospheres .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol or methanol) are standard for isolating high-purity crystals .

Key Considerations :

- Temperature control (60–80°C) minimizes side reactions.

- TLC monitoring (Rf = 0.3–0.5 in ethyl acetate/hexane) ensures reaction completion .

Q. How is structural characterization performed for this compound?

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., IC values in µM range for HeLa or MCF-7 cells) .

- Apoptosis induction : Flow cytometry with Annexin V/PI staining .

- Cell cycle arrest : DNA content analysis via propidium iodide staining .

Experimental Design :

- Use DMSO as a solvent control (<0.1% v/v).

- Include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on thiadiazole or acrylamide) influence bioactivity?

- Thiadiazole modifications : Electron-withdrawing groups (e.g., -NO) enhance cytotoxicity by increasing electrophilicity and target binding .

- Acrylamide geometry : E-isomers show superior activity over Z-isomers due to planar conformation, enabling better interaction with hydrophobic enzyme pockets .

- Methoxy positioning : 3,4,5-Trimethoxyphenyl groups improve solubility and mimic colchicine-binding motifs in tubulin inhibition .

SAR Table : Activity trends in analogs :

| Substituent on Thiadiazole | IC (µM) | Target (e.g., Tubulin) |

|---|---|---|

| -m-tolyl | 2.1 | +++ |

| -4-NO-phenyl | 1.8 | ++++ |

| -H (unsubstituted) | >10 | + |

Q. How to resolve contradictions in cytotoxicity data across studies?

Contradictions often arise from:

- Assay variability : Normalize data using standardized protocols (e.g., NCI-60 panel guidelines) .

- Cell line heterogeneity : Validate results in ≥3 cell lines with distinct genetic backgrounds (e.g., p53 status) .

- Solubility issues : Use co-solvents (e.g., Cremophor EL) or nanoformulations to ensure compound availability .

Case Study : A 2020 review highlighted discrepancies in IC values (1.8–4.5 µM) for thiadiazoles due to inconsistent DMSO concentrations .

Q. What mechanistic studies elucidate its mode of action?

Advanced methodologies include:

- Molecular docking : Predict binding to tubulin (PDB ID: 1SA0) or kinases (e.g., EGFR) using AutoDock Vina .

- Western blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets .

Example : Docking scores (<-8.5 kcal/mol) correlate with experimental IC values for tubulin inhibitors .

Q. How to address pharmacokinetic challenges in transitioning from in vitro to in vivo models?

Key strategies:

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fractions .

- Formulation : Develop PEGylated liposomes to enhance half-life and reduce toxicity .

Q. What computational tools validate structure-activity hypotheses?

- QSAR modeling : Utilize MOE or Schrödinger to correlate descriptors (e.g., logP, polar surface area) with activity .

- MD simulations : Analyze target-ligand stability over 100-ns trajectories in GROMACS .

- ADMET prediction : SwissADME or pkCSM estimates bioavailability and toxicity risks .

Propriétés

IUPAC Name |

(E)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-13-6-5-7-15(10-13)20-23-24-21(29-20)22-18(25)9-8-14-11-16(26-2)19(28-4)17(12-14)27-3/h5-12H,1-4H3,(H,22,24,25)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQULQYUIUSTUDY-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.